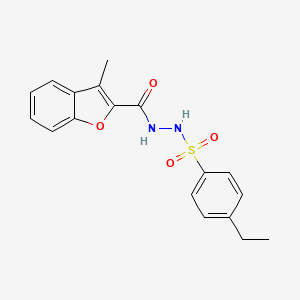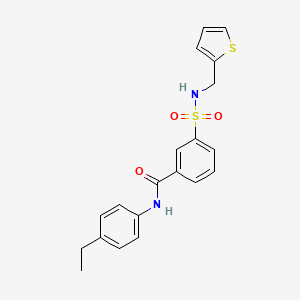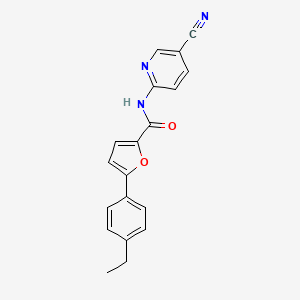![molecular formula C16H14N6O2 B7682891 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a novel selective inhibitor of the Bruton's tyrosine kinase (BTK) that has shown promising results in preclinical studies. BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.
Mécanisme D'action
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK leads to the suppression of these pathways, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has been shown to selectively inhibit BTK in vitro and in vivo. Inhibition of BTK leads to the inhibition of downstream signaling pathways, resulting in the suppression of B-cell activation and proliferation. 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has also been shown to reduce autoantibody levels in preclinical models of lupus.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which allows for the study of B-cell signaling pathways without affecting other signaling pathways. 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has also shown potent antitumor activity in preclinical models of B-cell malignancies. One limitation of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide is that it may have off-target effects on other kinases, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide. One direction is the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide in combination with other targeted therapies, such as inhibitors of the PI3K-AKT pathway. Another direction is the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. The development of more selective BTK inhibitors may also be an area of future research.
Méthodes De Synthèse
The synthesis of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the tetrazole ring, which is a bioisostere of the carboxylic acid group. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. In a mouse model of rheumatoid arthritis, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide was shown to reduce joint inflammation and bone destruction. In a mouse model of lupus, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide was able to reduce autoantibody levels and improve survival. In preclinical models of B-cell malignancies, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide showed potent antitumor activity.
Propriétés
IUPAC Name |
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-11(23)18-13-4-2-12(3-5-13)16(24)19-14-6-8-15(9-7-14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHINJXDHAXJYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)



![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)
![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)
